molecular formula C17H17F3N8O B2508575 6-(1H-1,2,4-三唑-1-基)-2-({1-[4-(三氟甲基)嘧啶-2-基]哌啶-4-基}甲基)-2,3-二氢哒嗪-3-酮 CAS No. 2175979-50-5

6-(1H-1,2,4-三唑-1-基)-2-({1-[4-(三氟甲基)嘧啶-2-基]哌啶-4-基}甲基)-2,3-二氢哒嗪-3-酮

货号 B2508575
CAS 编号: 2175979-50-5
分子量: 406.373
InChI 键: XLRUVBHXDPFOHV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of triazolo-pyridazine-6-yl-substituted piperazines, which includes the compound 6-(1H-1,2,4-triazol-1-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one, involves a two-step process. Initially, 6-chloro-3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine is synthesized using a one-pot mode with pyridine, 3,6-dichloropyridazine, and 5-(3-methyl-phenyl)tetrazole in toluene. The second step involves conjugating corresponding secondary amines with the synthesized product to afford the target compounds .

Molecular Structure Analysis

The molecular structure of these compounds, particularly the triazolo-pyridazine ring, is crucial for their biological activity. The presence of the 1,2,4-triazol-1-yl group and the trifluoromethylpyrimidin-2-yl moiety attached to the piperidine ring likely contributes to the compound's interaction with biological targets, such as the Dipeptidyl peptidase-4 (DPP-4) enzyme .

Chemical Reactions Analysis

The triazolo-pyridazine-6-yl-substituted piperazines undergo various chemical reactions during their synthesis. The initial reaction involves the formation of the triazolo-pyridazine core, followed by the conjugation with secondary amines. The compounds' reactivity with sulfonyl chlorides or other agents could further modify their structure and potentially alter their biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by spectral studies, which help in confirming their structure. The compounds' interaction with biological systems, such as their inhibition of the DPP-4 enzyme and their insulinotropic activities, are indicative of their chemical properties. Additionally, their antioxidant capabilities and cytotoxicity are assessed through H2O2 radical scavenging assays and MTT assays, respectively. The MTT assay results suggest that a maximum dose of 2.5 nM can be used without cytotoxic effects .

The compounds synthesized in the study were evaluated for their potential as anti-diabetic medications through DPP-4 inhibition and insulinotropic activities. Molecular docking and ELISA-based enzyme inhibition assays demonstrated strong inhibition potential. Compounds 5a, 5c, 5g, and 5i, in particular, showed excellent antioxidant and insulinotropic activity up to 99%. In another study , related compounds with a pyrido[1,2-a]pyrimidin-4-one core were synthesized and showed antiproliferative effects against human cancer cell lines, with compound 6d being highlighted as a potential anticancer agent. These case studies illustrate the therapeutic potential of the synthesized compounds in treating diabetes and cancer.

科学研究应用

结构和电子性质

由于结构复杂,6-(1H-1,2,4-三唑-1-基)-2-({1-[4-(三氟甲基)嘧啶-2-基]哌啶-4-基}甲基)-2,3-二氢哒嗪-3-酮化合物一直是各种科学研究的主题,这些研究重点关注其结构和电子性质。例如,Georges 等人(1989 年)对具有相似结构的抗惊厥化合物进行了一项研究,其中通过单晶 X 射线衍射数据从直接方法中解析和细化晶体结构。这项研究强调了分子中某些基团的方向和离域的重要性,这可能与理解该化合物的性质有关 (Georges 等人,1989 年)

螯合和氢键

对类似化合物研究的另一个方面涉及它们螯合金属和参与氢键的能力。Duong 等人(2011 年)研究了类似于所讨论化合物的化合物,这些化合物结合了结构特征,使它们能够螯合合适的金属,同时还参与氢键。这种双重功能对于生成由多个配位相互作用和氢键连接在一起的可预测结构至关重要,这可能也适用于目标化合物 (Duong 等人,2011 年)

生物活性与合成

研究还扩展到相关化合物的合成和潜在生物活性。Pivazyan 等人(2019 年)合成了一系列除了嘧啶片段外还包含 1,2,4-三唑、1,3,4-恶二唑或呋喃环的衍生物。初步生物学筛选显示出显着的植物生长刺激作用,表明这些化合物具有潜在的农业应用,这可以为对目标化合物的生物活性的研究提供信息 (Pivazyan 等人,2019 年)

镇痛和抗帕金森活性

对类似化合物的进一步研究包括它们的潜在治疗应用。Amr 等人(2008 年)从相关的起始材料制备了一系列取代吡啶衍生物,并测试了它们的镇痛和抗帕金森活性。这项研究的结果可以深入了解目标化合物的治疗潜力,特别是如果结构类似物表现出显着的药理活性 (Amr 等人,2008 年)

属性

IUPAC Name

6-(1,2,4-triazol-1-yl)-2-[[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N8O/c18-17(19,20)13-3-6-22-16(24-13)26-7-4-12(5-8-26)9-27-15(29)2-1-14(25-27)28-11-21-10-23-28/h1-3,6,10-12H,4-5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRUVBHXDPFOHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)C4=NC=CC(=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1H-1,2,4-triazol-1-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。